molecular formula C13H22Si B7779624 1-(Trimethylsilyl)-4-tert-butylbenzene

1-(Trimethylsilyl)-4-tert-butylbenzene

Cat. No.: B7779624
M. Wt: 206.40 g/mol
InChI Key: NMURULNJPSDLLX-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-4-tert-butylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group and a tert-butyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-4-tert-butylbenzene typically involves the reaction of 4-tert-butylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction can be used to modify the tert-butyl group or the benzene ring.

Common Reagents and Conditions:

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify oxygen and hydrogen atoms, respectively .

Scientific Research Applications

1-(Trimethylsilyl)-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-4-tert-butylbenzene exerts its effects is primarily through its ability to act as a protecting group and a precursor in various chemical reactions. The trimethylsilyl group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. Additionally, the tert-butyl group imparts stability to the molecule, making it useful in high-temperature and harsh chemical environments .

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylsilyl)-4-tert-butylbenzene is unique due to the combination of the trimethylsilyl and tert-butyl groups, which provide both steric protection and stability. This makes it particularly useful in synthetic chemistry for protecting sensitive functional groups and in industrial applications requiring materials with enhanced stability .

Properties

IUPAC Name

(4-tert-butylphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22Si/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMURULNJPSDLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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